

Application Notes and Protocols: Erythrosine B for Live/Dead Cell Counting

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Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12436732

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrosine B is a xanthene dye that serves as a reliable and non-toxic alternative to the traditionally used Trypan Blue for assessing cell viability.^{[1][2][3][4]} This vital stain is a membrane exclusion dye, meaning it can only penetrate cells with compromised plasma membranes, which are characteristic of non-viable or dead cells.^[1] Live, healthy cells with intact membranes exclude the dye and remain unstained. This straightforward mechanism allows for the differentiation and quantification of live and dead cell populations in a given sample.

One of the key advantages of **Erythrosine B** is its biosafety, as it is non-carcinogenic and less cytotoxic compared to Trypan Blue. This reduced toxicity provides a larger window for analysis without significantly impacting cell viability during the counting process. Furthermore, **Erythrosine B** has been shown to be effective across various cell types, including mammalian cell lines, yeast, and bacteria.

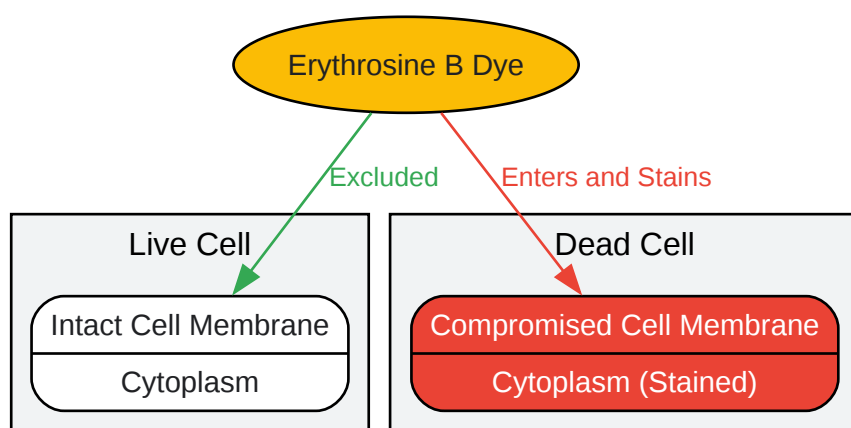
These application notes provide detailed protocols for the preparation and use of **Erythrosine B** for live/dead cell counting, along with quantitative data and a visual representation of the experimental workflow and mechanism of action.

Mechanism of Action

The principle behind **Erythrosine B** as a viability stain is based on the integrity of the cell membrane.

- **Live Cells:** Healthy, viable cells possess intact and functional cell membranes that are impermeable to polar molecules like **Erythrosine B**. Consequently, these cells actively exclude the dye and remain unstained.
- **Dead Cells:** Non-viable cells, on the other hand, have compromised or ruptured cell membranes. This loss of integrity allows **Erythrosine B** to enter the cell and bind to intracellular proteins, resulting in the cells being stained a distinct cherry pink or red color.

This differential staining allows for the direct visualization and enumeration of live (unstained) and dead (stained) cells using a hemocytometer or an automated cell counter.



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Caption: Mechanism of **Erythrosine B** dye exclusion.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **Erythrosine B** in live/dead cell counting.

Table 1: **Erythrosine B** Concentration for Staining

Parameter	Concentration	Notes
Stock Solution (from powder)	2% (w/v) in 0.1M Tris-HCl buffer	A concentrated stock that requires further dilution.
Working Solution	0.02% - 0.1% (w/v) in PBS or buffer	This is the solution mixed with the cell suspension. A 0.02% solution is commercially available.
Final Concentration (in cell mix)	0.01% - 0.05% (w/v)	Achieved after a 1:1 dilution of the working solution with the cell suspension.

Table 2: Recommended Protocols for Different Cell Types

Cell Type	Erythrosine B Working Concentration	Incubation Time	Key Considerations
Mammalian Cells (e.g., CHO, Jurkat)	0.02%	No incubation time required.	Mix and count immediately.
Yeast	0.1%	Not specified, immediate counting is common.	A 1:1 mix of cell dilution and working solution for a final concentration of 0.05%.
Bacteria (Gram-positive & Gram-negative)	Not explicitly stated for counting, but staining is effective.	As short as 5 minutes.	Effective for viability assessment.
Adherent Cells (e.g., U2-OS)	0.06% (or higher) in serum-free media	10-15 minutes at 37°C for terminal staining of live cells.	Serum can temporarily protect live cells from staining.

Experimental Protocols

Preparation of Erythrosine B Staining Solution

Method A: From Powder (to make a 0.1% working solution)

- Prepare a 2% Stock Solution:
 - Weigh 0.8g of **Erythrosine B** powder.
 - Dissolve it in 40g of 0.1M Tris-HCl buffer.
 - Vortex until the powder is completely dissolved. Store this stock solution protected from light.
- Prepare a 0.1% Working Solution:
 - Add 0.5 mL of the 2% stock solution to 9.5 mL of sterile distilled water or Phosphate Buffered Saline (PBS).
 - Vortex to mix thoroughly. This working solution is ready for use.

Method B: From a commercially available 0.02% solution

- Commercially available solutions, such as 0.02% **Erythrosine B** in PBS, can be used directly as the working solution.

Protocol for Staining Suspension Cells

- Harvest the cell suspension and ensure it is well-mixed.
- In a clean microcentrifuge tube, mix the cell suspension with an equal volume of the **Erythrosine B** working solution (e.g., 20 μ L of cell suspension + 20 μ L of 0.02% **Erythrosine B** solution). This results in a 1:1 dilution.
- Gently mix the cell and dye solution by pipetting up and down.
- Immediately load the stained cell suspension into a hemocytometer or the chamber of an automated cell counter.

- Count the live (unstained) and dead (pink/red) cells under a bright-field microscope or using the appropriate settings on an automated counter.

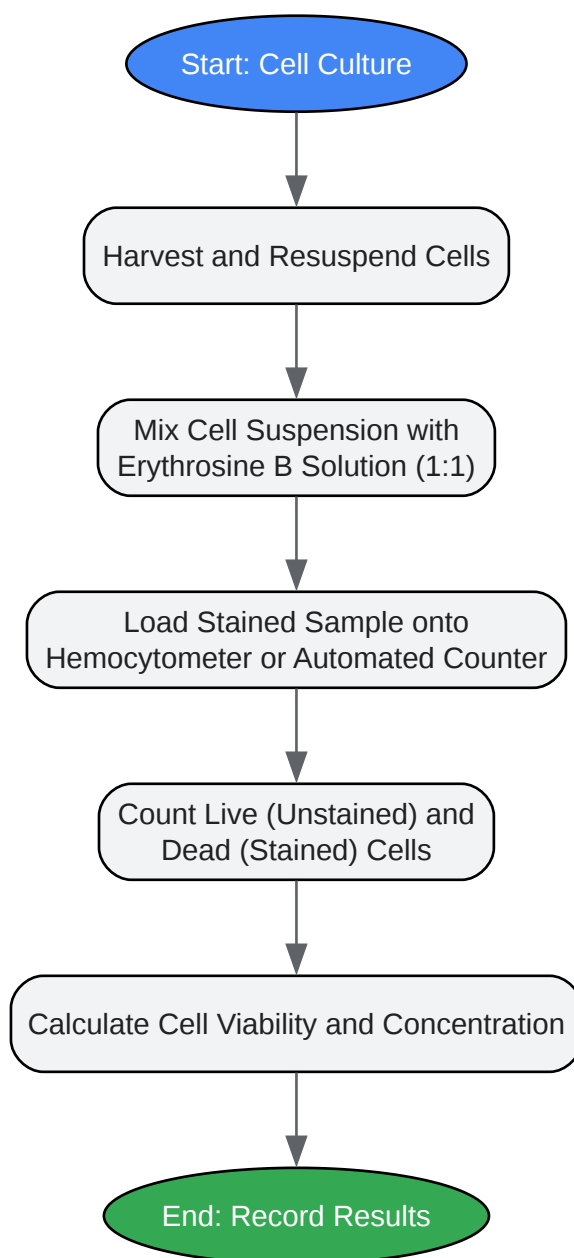
Calculation of Cell Viability

The percentage of viable cells can be calculated using the following formula:

$$\% \text{ Viability} = (\text{Number of Live Cells} / \text{Total Number of Cells (Live + Dead)}) \times 100$$

Experimental Workflow

The following diagram illustrates the general workflow for live/dead cell counting using **Erythrosine B**.



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Caption: Experimental workflow for **Erythrosine B** cell counting.

Concluding Remarks

Erythrosine B is an effective, safe, and reliable vital stain for the enumeration of live and dead cells. Its straightforward application and reduced toxicity make it an excellent substitute for Trypan Blue in a wide range of research and drug development applications. The protocols and

data presented here provide a comprehensive guide for the successful implementation of **Erythrosine B** in your cell counting workflows.

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